molecular formula C17H14N2O4S B2498237 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide CAS No. 892849-43-3

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide

Cat. No.: B2498237
CAS No.: 892849-43-3
M. Wt: 342.37
InChI Key: ORWRUYIZOUFQIF-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide is a heterotricyclic compound featuring a benzamide moiety linked to a fused tricyclic scaffold containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The 4-ethoxybenzamide substituent contributes to its electronic and steric properties, distinguishing it from analogs with methoxy or bulkier groups.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-21-11-5-3-10(4-6-11)16(20)19-17-18-12-7-13-14(23-9-22-13)8-15(12)24-17/h3-8H,2,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWRUYIZOUFQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the ethoxybenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Biological Activity/Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide (Target Compound) Not Provided C₁₇H₁₄N₂O₄S Ethoxybenzamide substituent; tricyclic core with dioxa, thia, and aza groups Potential antimicrobial/anticancer activity (inferred from analogs)
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide 892854-74-9 C₁₆H₁₂N₂O₄S Methoxybenzamide substituent Research use (no human/animal applications)
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(morpholine-4-sulfonyl)benzamide Not Provided C₂₀H₁₉N₃O₆S₂ Morpholine-sulfonyl group; enhanced solubility Enzyme/receptor binding studies
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen}naphthalene 89284991 Not Provided Naphthalene moiety; larger aromatic system Biological studies (mechanism unknown)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-...-11-amine Not Provided C₂₄H₂₀N₄O₂S₃ Benzothiazole and benzothiophene substituents; extended conjugation Cyclooxygenase interaction

Key Observations :

Substituent Effects: The ethoxy group in the target compound increases lipophilicity compared to the methoxy analog (C₁₆H₁₂N₂O₄S vs. The morpholine-sulfonyl analog exhibits distinct solubility and electronic properties due to its polar sulfonyl group, which may improve binding to hydrophilic enzyme pockets .

Tricyclic Core Variations :

  • Compounds like N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0³⁷]tetradeca}acetamide (CAS 71758710) feature altered ring sizes and heteroatom positions, leading to divergent reactivity and biological profiles .
  • The naphthalene-containing analog (CAS 89284991) introduces extended π-conjugation, which could modulate interactions with aromatic residues in target proteins .

Synthetic Pathways :

  • The target compound is likely synthesized via coupling of 4-ethoxybenzoic acid with the tricyclic amine core using HOBt/EDC activation, a method validated for similar structures .
  • In contrast, the benzothiazole-containing analog requires multi-step synthesis involving heterocyclic ring formation and subsequent amidation .

Research Findings and Implications

  • Structural Uniqueness : The tricyclic scaffold with dioxa, thia, and aza groups provides a rigid framework that stabilizes interactions with biological targets, as seen in crystallographic studies of related heterotricycles .
  • Activity Trends : Ethoxy and methoxy substituents exhibit subtle but critical differences in binding affinity. For example, methoxy groups may favor hydrogen bonding, while ethoxy groups enhance hydrophobic interactions .
  • Synthetic Challenges : The steric hindrance of the tricyclic core necessitates optimized coupling conditions (e.g., HOBt/EDC in ethyl acetate) to achieve moderate-to-high yields .

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide (CAS: 1021215-22-4) is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique tricyclic structure with several functional groups that may contribute to its biological activity. The molecular formula is C15H17N3O5S2C_{15}H_{17}N_{3}O_{5}S_{2} with a molecular weight of 383.4 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₅S₂
Molecular Weight383.4 g/mol
CAS Number1021215-22-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:

  • Enzyme Inhibition : The compound is hypothesized to inhibit key enzymes associated with cellular signaling and metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing downstream signaling cascades.
  • Gene Expression Regulation : The compound could modulate gene expression through epigenetic mechanisms or by influencing transcription factors.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity:

  • Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines.
  • Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties:

  • Inhibition of Bacterial Growth : Tests have demonstrated efficacy against certain bacterial strains, potentially making it a candidate for further development as an antibacterial agent.
  • Synergistic Effects : When combined with other antimicrobial agents, it may enhance their effectiveness.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:

  • Study on PARP Inhibitors : A study focusing on selective inhibitors of poly(ADP-ribose) polymerase (PARP) highlighted the importance of structural modifications in enhancing selectivity and efficacy against cancer cells .
  • Antimycobacterial Activity : Research into inhibitors targeting the MenA enzyme in Mycobacterium tuberculosis showed promising results in reducing bacterial load in vivo . This suggests that similar mechanisms might be exploitable by N-{4,6-dioxa...} compounds.

Q & A

Q. What are the recommended synthetic routes for N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted benzamides with tricyclic precursors under reflux conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in ) can yield intermediates. Yield optimization may involve:
  • Catalyst screening : Acidic or basic conditions (e.g., acetic acid) to accelerate cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Purification : Column chromatography or recrystallization to isolate the product .
    Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray crystallography : Resolves the tricyclic core and substituent orientation, with data-to-parameter ratios >7.1 and R-factors <0.05 for high precision (as in ) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3_3) and aromatic signals.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of N-{4,6-dioxa-10-thia-12-azatricyclo[...]}-4-ethoxybenzamide in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. For example:
  • Reaction path searches : Identify energetically favorable pathways for cycloaddition or nucleophilic substitution.
  • Electrostatic potential maps : Predict sites for electrophilic attack (e.g., sulfur or nitrogen atoms in the tricyclic core) .
    Integrate computational results with experimental validation via kinetic studies or isotopic labeling .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanism studies?

  • Methodological Answer :
  • Iterative refinement : Adjust computational models (e.g., solvent effects, entropy corrections) to align with experimental kinetics .
  • Multi-method validation : Cross-validate using spectroscopic data (e.g., IR for bond formation) or isotopic tracing (e.g., 18^{18}O labeling for oxygenated intermediates) .
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., purity of reagents) .

Q. What are the challenges in determining the crystal structure of such complex tricyclic compounds, and how are they addressed?

  • Methodological Answer : Challenges include:
  • Disorder in crystal lattices : Common in flexible ethoxy or dioxa groups. Mitigated by cooling crystals to 100 K or using synchrotron radiation for high-resolution data .
  • Refinement convergence : Use SHELXL97 with constraints for bond lengths/angles and anisotropic displacement parameters for non-H atoms .
  • Twinned crystals : Apply TWIN laws in refinement software (e.g., APEX2) to deconvolute overlapping reflections .

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